molecular formula C9H17N3O B13277253 2-Methyl-1-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-2-ol

2-Methyl-1-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-2-ol

Cat. No.: B13277253
M. Wt: 183.25 g/mol
InChI Key: BBCDRKSQNPYEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-2-ol is a vital chemical intermediate in the synthesis of Sotorasib (AMG 510), a groundbreaking KRAS G12C inhibitor . Sotorasib represents a major advancement in oncology, being one of the first therapies to target the previously "undruggable" KRAS G12C mutation, which is prevalent in certain types of non-small cell lung cancer, colorectal cancer, and other solid tumors. This specific compound is utilized in the construction of the drug's complex molecular structure during the manufacturing process. As a key building block, its high purity and reliable supply are critical for researchers focused on developing and optimizing synthetic routes for targeted cancer therapeutics, studying structure-activity relationships (SAR) of KRAS inhibitors, and exploring novel oncological signaling pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-methyl-1-[(2-methylpyrazol-3-yl)methylamino]propan-2-ol

InChI

InChI=1S/C9H17N3O/c1-9(2,13)7-10-6-8-4-5-11-12(8)3/h4-5,10,13H,6-7H2,1-3H3

InChI Key

BBCDRKSQNPYEJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CC=NN1C)O

Origin of Product

United States

Preparation Methods

Reaction of Pyrazole Derivatives with Amino Alcohols

The most common route involves the reaction of a suitably substituted pyrazole aldehyde or ketone with 2-amino-2-methyl-1-propanol. The key steps include:

Reaction Conditions and Catalysts

Step Reagents Solvent Catalyst Temperature Yield (%) Reference
Pyrazole aldehyde synthesis Hydrazine hydrate + 1,3-dicarbonyl Ethanol None Reflux 70-80
Schiff base formation Pyrazole aldehyde + amino alcohol Ethanol Acid catalyst (e.g., acetic acid) Room temperature 65-75
Reduction/stabilization NaBH4 or catalytic hydrogenation Ethanol None Reflux 60-70

This approach is well-documented, with yields typically ranging from 60-75%, depending on reaction optimization.

Catalytic Substitution and Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling

Recent advances utilize palladium-catalyzed cross-coupling reactions to attach the pyrazolyl moiety onto amino alcohol frameworks:

Typical Reaction Parameters

Reagent Catalyst Solvent Conditions Yield (%) Reference
Pyrazolyl boronic acid Pd(PPh3)4 Dioxane/H2O 80°C, 12-24 hrs 55-65
Halogenated amino alcohol - - - -

This method allows for high regioselectivity and functional group tolerance, with yields around 55-65%.

Microwave-Assisted Synthesis

Microwave-Enhanced Coupling

Microwave irradiation accelerates the formation of the target compound by providing rapid heating and energy transfer, leading to:

Example Protocol

  • Reactants: Pyrazole aldehyde and 2-amino-2-methyl-1-propanol.
  • Catalyst: Palladium or acid catalysts.
  • Conditions: Microwave irradiation at 120°C for 10-20 minutes.
  • Purification: Chromatography or recrystallization.

Research shows yields of approximately 70-80%, with significant improvements in efficiency and sustainability.

Industrial Scale Synthesis

For large-scale production, continuous flow reactors and optimized batch processes are employed:

Summary of Key Data

Method Advantages Drawbacks Typical Yield (%) References
Conventional multi-step Well-understood, scalable Longer reaction times 60-75 ,
Cross-coupling reactions High regioselectivity Requires expensive catalysts 55-65
Microwave-assisted synthesis Rapid, high yield Equipment cost 70-80 ,

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-Methyl-1-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-Methyl-1-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with analogous molecules from the literature:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Data (NMR, MS, Applications) Evidence ID
2-Methyl-1-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-2-ol (Target) C₉H₁₇N₃O 183.25 g/mol Tertiary alcohol, pyrazole, amine Hypothetical; inferred from nomenclature -
2-Methyl-1-(phenylthio)propan-2-ol C₁₀H₁₄OS 182.28 g/mol Tertiary alcohol, thioether ¹H NMR: δ 1.30 (s, 6H, CH₃), δ 7.30–7.50 (m, 5H, Ar) 2
3-Amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol C₈H₁₅N₃O 169.22 g/mol Primary alcohol, pyrazole, amine Molecular weight: 169.22 g/mol; limited spectral data 7
1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine C₁₃H₁₇N₃ 215.30 g/mol Pyrazole, amine, isopropylbenzene MSDS available; no spectral data 6
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole C₁₅H₁₆N₆OS 354.39 g/mol Tetrazole, thioether, amide, pyrazole ¹H NMR: δ 1.54 (d, CHCH₃), δ 7.42–7.84 (m, Ar) 3

Key Observations :

  • Pyrazole vs. Thioether Substitution : The target compound’s pyrazole-amine group (C₉H₁₇N₃O) contrasts with the thioether in 2-Methyl-1-(phenylthio)propan-2-ol (C₁₀H₁₄OS). The latter’s ¹H NMR shows aromatic proton signals (δ 7.30–7.50) absent in the pyrazole-containing target, highlighting substituent-driven spectral differences .
  • Amino Alcohols: 3-Amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol (C₈H₁₅N₃O) shares a pyrazole and amine but differs in the alcohol’s position (primary vs. tertiary in the target), affecting solubility and reactivity .
  • Tetrazole Derivatives : The tetrazole-thioether hybrid in exhibits a lower yield (66.64%) and distinct ¹H NMR shifts (δ 1.54 for CHCH₃), suggesting steric or electronic effects from the tetrazole ring .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound (183.25 g/mol) is heavier than 3-Amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol (169.22 g/mol) but lighter than the tetrazole derivative (354.39 g/mol). The tertiary alcohol in the target may enhance lipid solubility compared to primary alcohols .
  • Thermal Stability : The tetrazole derivative in has a melting point of 173.1°C, whereas data for the target compound is unavailable. Pyrazole rings generally improve thermal stability, which may extend to the target .

Biological Activity

2-Methyl-1-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-2-ol, with CAS number 1339608-60-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including mechanisms of action, efficacy in various assays, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₁₇N₃O
Molecular Weight183.25 g/mol
InChI KeyXNTFQMKXUFFUQO-UHFFFAOYSA-N
SMILESCC(CN(C)C1=CN(N=C1)C)O

Preliminary studies suggest that this compound may interact with various biological targets, particularly enzymes involved in metabolic pathways. Its structural similarity to known bioactive pyrazole derivatives indicates potential for enzyme inhibition and receptor modulation.

Alpha-Amylase Inhibition

Research indicates that compounds with a pyrazole moiety often exhibit alpha-amylase inhibition. For instance, studies on related compounds have shown IC₅₀ values significantly lower than that of acarbose, a standard alpha-amylase inhibitor. This suggests that this compound could possess similar or enhanced inhibitory effects.

Antifungal Activity

In vitro studies have evaluated the antifungal properties of pyrazole derivatives. While specific data on this compound is limited, related compounds have demonstrated antifungal activity against strains such as Aspergillus niger and Penicillium digitatum. The inhibition zones for these compounds ranged from 12 to 16 mm, indicating moderate antifungal potency.

Case Studies

Several case studies have highlighted the biological efficacy of pyrazole derivatives:

  • Study on Alpha-Amylase Inhibition : A recent study reported that pyrazole-tetrazole hybrids exhibited alpha-amylase inhibition with IC₅₀ values ranging from 1.34×1011.34\times 10^{-1} to 1.2×1021.2\times 10^{-2} mg/mL, outperforming acarbose significantly .
  • Antifungal Efficacy : Another study assessed the antifungal activity of pyrazole derivatives against multiple fungal strains, showing promising results with significant inhibition observed .

Q & A

Q. What are the common synthetic routes for 2-Methyl-1-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution or reductive amination between 1-methyl-1H-pyrazol-5-ylmethylamine and a ketone precursor (e.g., 2-methyl-2-nitropropanol). Key steps include:
  • Starting Materials : 1-methyl-1H-pyrazol-5-ylmethylamine and 2-methyl-2-nitropropanol.
  • Reaction Conditions : Conducted under inert atmosphere (N₂/Ar) to prevent oxidation. Solvents like ethanol or THF are used, with catalysts such as palladium on carbon (Pd/C) for hydrogenation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
  • Optimization : Varying solvents (e.g., DMF for polar intermediates) or catalysts (e.g., Raney Ni for faster reduction) can improve yields. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks. For example, dihedral angles between pyrazole and adjacent groups can be determined using Stoe IPDS-II diffractometers (as in similar pyrazole derivatives) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., amine NH at δ 2.5–3.5 ppm, pyrazole protons at δ 7.0–8.0 ppm). DEPT-135 confirms CH₂/CH₃ groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 212.15) and fragmentation patterns .

Q. How is initial biological activity screening conducted for this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Test against kinases or proteases (IC₅₀ determination) using fluorogenic substrates.
  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with scintillation counting .
  • Cell-Based Assays : Cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7). EC₅₀ values are calculated from dose-response curves .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s bioactivity, and how can they be validated?

  • Methodological Answer :
  • Hypothesis : The compound may inhibit enzymes (e.g., kinases) via competitive binding to the ATP pocket. Structural analogs (e.g., praliciguat) act as guanylate cyclase activators, suggesting similar targeting .
  • Validation Strategies :
  • Site-Directed Mutagenesis : Modify suspected binding residues (e.g., kinase catalytic lysine) and measure activity changes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .

Q. How can computational modeling elucidate interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding poses in protein active sites (e.g., PDB: 1ATP for kinases). Validate with crystallographic data from related structures .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Models : Train models on pyrazole derivatives’ bioactivity data to predict EC₅₀/IC₅₀ values for new analogs .

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

  • Methodological Answer :
  • Purity Analysis : Confirm compound integrity via HPLC (e.g., C18 column, 90:10 acetonitrile/water) and ¹H NMR. Impurities >2% may skew bioactivity .
  • Assay Variability : Replicate assays across labs with standardized protocols (e.g., fixed cell passage numbers, serum-free conditions).
  • Statistical Analysis : Use ANOVA or Tukey’s test to compare datasets. Outliers may arise from differences in cell lines (e.g., HEK293 vs. CHO) .

Q. What strategies optimize synthetic routes for scaled-up production in academic settings?

  • Methodological Answer :
  • Flow Chemistry : Continuous synthesis reduces reaction time and improves yield consistency (e.g., microreactors for nitro reduction steps) .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures.
  • Process Monitoring : In-line FTIR or PAT (Process Analytical Technology) tracks intermediate formation in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.